Deruxtecan 2-hydroxypropanamide
Description
Contextualization as a Cytotoxic Payload Component
Deruxtecan (B607063) functions as the cytotoxic "warhead" in certain ADCs. nih.gov It is not a standalone drug but is part of a drug-linker conjugate. medchemexpress.comselleckchem.com This conjugate is then attached to a monoclonal antibody that is designed to seek out and bind to specific antigens on the surface of cancer cells. adcreview.com Once the ADC binds to a target cancer cell, it is internalized, and the linker is cleaved by enzymes within the cell, releasing the deruxtecan payload. researchgate.netyoutube.com
The payload of trastuzumab deruxtecan (T-DXd) is a derivative of exatecan (B1662903) known as DXd. adcreview.comenhertuhcp.com DXd is a potent topoisomerase I inhibitor. axispharm.com Its mechanism of action involves trapping the enzyme topoisomerase I-DNA complex, which leads to DNA strand breaks and ultimately, cell death. youtube.comdrugbank.com A key feature of the DXd payload is its high membrane permeability, which allows it to diffuse through cell membranes and kill neighboring cancer cells that may not express the target antigen, a phenomenon known as the "bystander effect". researchgate.netenhertuhcp.com
The chemical structure of the active payload, DXd, is N-[(1S,9S)-9-ethyl-5-fluoro-2,3,9,10,13,15-hexahydro-9-hydroxy-4-methyl-10,13-dioxo-1H,12H-benzo[de]pyrano[3′,4′:6,7]indolizino[1,2-b]quinolin-1-yl]-2-hydroxy-acetamide. caymanchem.com This formal name confirms the presence of a hydroxy-acetamide group, which may be what was being referred to by "2-hydroxypropanamide" in the initial query.
Derivation and Classification as a Camptothecin (B557342) Analog
DXd, the active payload of deruxtecan, is a synthetic derivative of camptothecin, a natural alkaloid with potent anticancer activity. nih.govnih.gov Camptothecin and its analogs are known for their ability to inhibit topoisomerase I. nih.gov Exatecan, the direct precursor to DXd, is itself a potent camptothecin analog. nih.gov
The development of DXd from exatecan involved chemical modifications to enhance its properties as an ADC payload, such as its potency and stability when linked to an antibody. acs.org These modifications distinguish it from other camptothecin derivatives like SN-38, the active metabolite of irinotecan. The structural modifications in DXd contribute to its high potency and its suitability for use in ADCs. acs.org
Significance in Targeted Drug Delivery Systems
The design of deruxtecan and its integration into ADCs represents a significant step forward in targeted drug delivery. A key aspect of its effectiveness is the high drug-to-antibody ratio (DAR), which is approximately 8. enhertuhcp.comnih.gov This means that each antibody molecule carries around eight molecules of the cytotoxic payload, allowing for the delivery of a potent dose of the drug directly to the tumor cells. enhertuhcp.com
The linker that connects the DXd payload to the antibody is also a critical component of the system. It is a tetrapeptide-based linker (glycine-glycine-phenylalanine-glycine) that is designed to be stable in the bloodstream but is selectively cleaved by enzymes, such as cathepsins, that are present in high concentrations within tumor cells. researchgate.netselleckchem.cominvivochem.com This tumor-selective cleavage ensures that the cytotoxic payload is released preferentially at the tumor site, minimizing systemic exposure and associated side effects. enhertuhcp.com
The combination of a highly potent, membrane-permeable payload, a stable and selectively cleavable linker, and a high DAR makes ADCs containing deruxtecan a powerful and precise tool in the fight against cancer. researchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H26FN3O6 |
|---|---|
Molecular Weight |
507.5 g/mol |
IUPAC Name |
(2S)-N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxypropanamide |
InChI |
InChI=1S/C27H26FN3O6/c1-4-27(36)16-7-20-23-14(9-31(20)25(34)15(16)10-37-26(27)35)22-18(30-24(33)12(3)32)6-5-13-11(2)17(28)8-19(29-23)21(13)22/h7-8,12,18,32,36H,4-6,9-10H2,1-3H3,(H,30,33)/t12-,18-,27-/m0/s1 |
InChI Key |
UOCFLIUBXYLYLD-BEMWVBDCSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)[C@H](C)O)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C)O)O |
Origin of Product |
United States |
Chemical Biology and Synthetic Considerations
Structural Elucidation and Derivatization Strategies
The molecular framework of Deruxtecan (B607063) 2-hydroxypropanamide has been meticulously engineered to optimize its potency, stability, and conjugation capabilities. Central to its design is its lineage from the potent topoisomerase I inhibitor, exatecan (B1662903).
Deruxtecan is a derivative of exatecan, a potent, water-soluble camptothecin (B557342) analog. wikipedia.orgnih.gov The payload component of the highly successful ADC, trastuzumab deruxtecan, is often referred to as DXd. nih.govresearchgate.net This nomenclature underscores its direct heritage from exatecan. The core structure of exatecan, a hexacyclic compound, is known for its ability to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells. researchgate.netnih.gov
The derivatization of exatecan to create DXd involves modifications that enhance its suitability as an ADC payload. A key structural feature of DXd that distinguishes it from some other camptothecin analogs is the presence of a hydrophilic moiety, which contributes to a more favorable physicochemical profile for the resulting ADC. nih.gov The structural modifications aim to balance the high potency of the exatecan core with properties that allow for stable linkage to an antibody and efficient release within the target cancer cell. nih.govyoutube.com
Table 1: Key Exatecan Derivatives and Related Compounds
| Compound Name | Description |
|---|---|
| Exatecan | A potent, water-soluble, hexacyclic camptothecin analog and topoisomerase I inhibitor. wikipedia.orgnih.gov |
| DXd | The exatecan-derived payload used in several advanced antibody-drug conjugates. nih.govresearchgate.net |
| Deruxtecan | The chemical compound that forms the core of the DXd payload. wikipedia.org |
| SN-38 | The active metabolite of irinotecan, another camptothecin analog used as an ADC payload. researchgate.net |
The structure of Deruxtecan 2-hydroxypropanamide is designed with specific functional groups that enable its covalent attachment to a linker molecule, which in turn is connected to a monoclonal antibody. A critical component for this integration is a maleimide (B117702) group, which is typically part of the linker construct. researchgate.net This maleimide group reacts with the thiol groups of cysteine residues on the antibody that have been exposed through the reduction of interchain disulfide bonds. researchgate.net
The "2-hydroxypropanamide" portion of the name likely refers to a part of the linker structure that is attached to the exatecan core. The synthesis of the complete drug-linker involves the formation of stable amide bonds. Specifically, the process often utilizes a peptide linker, such as Gly-Gly-Phe-Gly (GGFG), which is designed to be cleaved by lysosomal enzymes like cathepsins that are abundant in the tumor microenvironment. researchgate.netnih.govresearchgate.net The hydroxy group could potentially be involved in modulating the solubility or release characteristics of the payload.
Synthetic Approaches and Precursors
The synthesis of this compound is a multi-step process that requires the careful construction of both the exatecan core and the linker moiety, followed by their conjugation.
The synthesis of the exatecan core has been a subject of extensive research, aiming for efficient and scalable production. One reported synthetic route starts from readily available precursors and involves a series of reactions to build the complex hexacyclic structure. acs.org This process often involves the creation of a key intermediate that can then be further modified. The synthesis of camptothecin and its analogs, including exatecan, can be challenging due to the presence of multiple chiral centers. acs.orgnih.gov
The generation of analogs of this compound is a key strategy for optimizing its therapeutic properties. Researchers have explored modifications to various parts of the molecule, including the A and B rings of the camptothecin core. acs.orgnih.gov These modifications can influence the compound's potency, solubility, and interaction with the topoisomerase I enzyme. The goal of these derivatization strategies is to enhance the therapeutic index of the resulting ADC by improving its efficacy while minimizing off-target toxicities. acs.org For instance, the introduction of different substituents can alter the electronic and steric properties of the molecule, leading to improved biological activity. aacrjournals.orgnih.gov
Linker Chemistry for Antibody-Drug Conjugates
The linker is a critical component of the ADC, connecting the potent deruxtecan payload to the targeting antibody. The design of the linker profoundly impacts the stability, pharmacokinetics, and efficacy of the entire conjugate.
The linker used in ADCs featuring deruxtecan is typically a cleavable linker, designed to be stable in systemic circulation but susceptible to cleavage within the tumor microenvironment. nih.govyoutube.com A commonly employed linker is a tetrapeptide-based linker, such as Gly-Gly-Phe-Gly (GGFG). researchgate.netnih.gov This specific peptide sequence is a substrate for lysosomal proteases, such as cathepsins, which are often overexpressed in cancer cells. researchgate.netresearchgate.net
The conjugation process involves the reaction of a maleimide-functionalized linker-payload with the reduced interchain cysteine residues of the monoclonal antibody. researchgate.net This results in a stable thioether bond, ensuring that the payload remains attached to the antibody until it reaches the target site. Upon internalization of the ADC into the cancer cell and trafficking to the lysosome, the peptide linker is cleaved, releasing the active DXd payload to exert its cytotoxic effect. nih.govyoutube.com
Table 2: Components of Deruxtecan-based Antibody-Drug Conjugates
| Component | Function | Key Features |
|---|---|---|
| Antibody | Targets specific antigens on cancer cells. | Monoclonal, high specificity. |
| Linker | Connects the antibody to the payload. | Cleavable (e.g., GGFG peptide), stable in circulation. researchgate.netnih.gov |
| Payload (Deruxtecan) | Induces cancer cell death. | Potent topoisomerase I inhibitor, exatecan derivative. wikipedia.org |
Design Principles of Cleavable Linkers
The linker in deruxtecan-based ADCs is an enzymatically cleavable tetrapeptide, Glycine-Glycine-Phenylalanine-Glycine (GGFG). rsc.orgiris-biotech.de This specific sequence was rationally designed to ensure stability in the systemic circulation while allowing for efficient cleavage and release of the cytotoxic payload within the tumor microenvironment. patsnap.commdpi.com
Key design principles of this linker include:
Stability in Circulation: The GGFG linker is engineered to be highly stable in the bloodstream, minimizing the premature release of the toxic payload that could harm healthy tissues. patsnap.commdpi.comresearchgate.net This stability is crucial for a favorable safety profile. Studies have shown that the GGFG linker exhibits suitable stability in mouse, rat, and human plasma. researchgate.net
Tumor-Selective Cleavage: The linker is designed to be cleaved by enzymes, specifically proteases like cathepsins, which are found in high concentrations within the lysosomes of tumor cells. patsnap.commdpi.comresearchgate.net This ensures that the cytotoxic drug is released preferentially at the tumor site.
Bystander Effect: The payload released after linker cleavage, a derivative of exatecan known as DXd, is membrane-permeable. This allows it to diffuse out of the targeted cancer cell and kill neighboring tumor cells that may not express the target antigen, a phenomenon known as the bystander effect. rsc.org This is a significant advantage in treating heterogeneous tumors. rsc.orgmdpi.com
The design of the GGFG linker addresses some of the limitations of earlier linker technologies. For instance, some dipeptide linkers, such as valine-citrulline (Val-Cit), have shown susceptibility to premature cleavage by enzymes like human neutrophil elastase, potentially leading to off-target toxicity. nih.gov The GGFG linker was developed to provide enhanced stability while maintaining efficient, tumor-specific payload release. researchgate.netnih.gov
Enzymatic Cleavage Mechanisms and Stability Profiles
The release of the cytotoxic payload from a deruxtecan-based ADC is a multi-step process that occurs after the ADC has been internalized by a cancer cell.
Enzymatic Cleavage:
Internalization: The ADC binds to its target antigen on the surface of a cancer cell and is then taken into the cell through a process called endocytosis. patsnap.com
Lysosomal Trafficking: The ADC is transported to the lysosomes, which are cellular organelles containing a variety of degradative enzymes and an acidic environment. patsnap.com
Proteolytic Cleavage: Within the lysosome, proteases, primarily cathepsin B and cathepsin L, recognize and cleave the GGFG tetrapeptide linker. mdpi.comresearchgate.netaacrjournals.org This cleavage occurs at the amide bond between the C-terminal glycine (B1666218) of the tetrapeptide and the self-immolative spacer. rsc.orgnih.gov
Payload Release: The initial cleavage triggers a rapid, spontaneous self-immolation of the remaining linker components, leading to the release of the active cytotoxic payload, DXd. rsc.org
Stability Profile:
The GGFG linker demonstrates a high degree of stability in systemic circulation, which is a critical factor for minimizing off-target toxicity. patsnap.comresearchgate.net In vitro studies have shown that only a very small percentage of the payload is released from the ADC over extended periods in human plasma, indicating the linker's robustness. researchgate.net This stability ensures that the majority of the potent cytotoxic drug remains attached to the antibody until it reaches the tumor site.
| Linker Feature | Design Rationale | Consequence |
| GGFG Tetrapeptide Sequence | Substrate for lysosomal proteases (e.g., Cathepsin B) | Tumor-selective cleavage |
| High Plasma Stability | Minimize premature payload release | Reduced systemic toxicity |
| Self-Immolative Spacer | Efficient and traceless release of the payload | Maximizes cytotoxic effect |
| Membrane-Permeable Payload (DXd) | Ability to kill neighboring, non-targeted cancer cells | Bystander effect, effective against heterogeneous tumors |
This combination of high systemic stability and efficient, tumor-specific enzymatic cleavage is a hallmark of the deruxtecan linker system, contributing significantly to the therapeutic index of ADCs that utilize this technology.
Molecular and Cellular Pharmacology
Mechanism of Action at the Subcellular Level
Once inside the target cell, deruxtecan (B607063) initiates a cascade of events that disrupt DNA replication and repair, culminating in apoptosis.
Deruxtecan functions as a topoisomerase I inhibitor. nih.govdrugbank.com Topoisomerase I is a crucial enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Deruxtecan stabilizes the complex formed between topoisomerase I and DNA, preventing the re-ligation of these breaks. nih.govnih.gov This stabilization of the topoisomerase I-DNA complex leads to the accumulation of single-strand and, subsequently, double-strand DNA breaks, particularly when a replication fork collides with the stabilized complex. nih.govresearchgate.net The cytotoxic payload of deruxtecan, known as DXd, is a highly potent derivative of exatecan (B1662903). enhertuhcp.com In vitro studies have demonstrated that DXd inhibits DNA topoisomerase I with a high degree of potency. nih.gov This trapping of the topoisomerase I cleavage complex (Top1cc) induces replication stress and DNA double-strand breaks, which are the primary triggers for the subsequent cellular responses. researchgate.netaacrjournals.org
The DNA damage induced by deruxtecan activates the cell's DNA damage response (DDR) pathways. nih.govresearchgate.net A key marker of this response is the phosphorylation of the histone variant H2AX to form γH2AX, which accumulates at sites of DNA double-strand breaks. nih.govaacrjournals.org The presence of γH2AX serves as a platform to recruit a host of DNA repair proteins. nih.gov
Research has shown that treatment with trastuzumab deruxtecan (T-DXd), the antibody-drug conjugate that delivers deruxtecan, leads to the activation of the DDR pathway, evidenced by increased phosphorylation of proteins such as ATM (Ataxia-Telangiectasia Mutated) and Chk2 (Checkpoint Kinase 2). nih.gov Furthermore, the induction of DNA damage by T-DXd promotes the formation of Rad51 foci in the nucleus, indicating active DNA repair processes. nih.gov The DDR network, which includes critical kinases like ATR (Ataxia Telangiectasia and Rad3-related) and ATM, is activated in response to the replication stress and double-strand breaks caused by deruxtecan. researchgate.net Specifically, the inhibition of the DSB response pathway involves the phosphorylation of proteins like pRad50-S685. aacrjournals.org
The activation of DDR pathways ultimately leads to the induction of cell cycle arrest and apoptosis (programmed cell death). nih.govnih.gov By causing significant DNA damage that overwhelms the cell's repair capacity, deruxtecan triggers cell cycle checkpoints to halt cell division, preventing the propagation of damaged DNA. researchgate.netaacrjournals.org Mechanistic studies show that T-DXd activates pathways that induce cell cycle arrest. aacrjournals.org
If the DNA damage is too severe to be repaired, the cell is directed towards apoptosis. drugbank.comnih.gov This is evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP) and caspases, such as caspase-3 and caspase-7, which are key executioners of apoptosis. researchgate.net The cytotoxic effects of T-DXd have been shown to induce apoptosis in various cancer cell lines. nih.gov
Cellular Uptake and Intracellular Trafficking
The delivery of deruxtecan to cancer cells is a highly targeted process, relying on the specificity of an antibody-drug conjugate.
Deruxtecan is delivered to cancer cells as a payload of an antibody-drug conjugate (ADC), such as trastuzumab deruxtecan (T-DXd). clinisciences.comascopubs.org The monoclonal antibody component of the ADC, trastuzumab, binds with high affinity to a specific receptor on the surface of cancer cells, such as the human epidermal growth factor receptor 2 (HER2). drugbank.commdpi.com This binding triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC-receptor complex, forming an endosome and transporting the conjugate into the cell's interior. nih.govmdpi.comtandfonline.com This targeted delivery mechanism ensures that the cytotoxic payload is concentrated in cancer cells that overexpress the target receptor, minimizing exposure to healthy tissues. tandfonline.comyoutube.com
Following endocytosis, the endosome containing the ADC traffics through the cell and fuses with lysosomes. nih.govdrugbank.comtandfonline.com The acidic environment and the presence of various proteases, such as cathepsins, within the lysosomes are crucial for the release of the deruxtecan payload. nih.govtandfonline.comresearchgate.net The ADC is designed with a specific linker that is stable in the bloodstream but is cleaved by lysosomal enzymes. drugbank.comtandfonline.comresearchgate.net
Once the linker is cleaved, the active deruxtecan (DXd) is released from the antibody. tandfonline.comresearchgate.net Due to its membrane-permeable nature, the released DXd can then diffuse out of the lysosome and into the cytoplasm and nucleus, where it can exert its topoisomerase I inhibitory effect. enhertuhcp.commdpi.com Recent research also suggests that the payload can be released extracellularly in the tumor microenvironment through the action of proteases like cathepsin L, allowing it to affect neighboring tumor cells that may not express the target receptor, a phenomenon known as the bystander effect. nih.govresearchgate.net
Role of Intracellular Trafficking in Efficacy
The journey of deruxtecan into a cancer cell is a highly orchestrated process that is fundamental to its therapeutic effect. This process begins when an antibody-drug conjugate (ADC) carrying deruxtecan binds to a specific target antigen on the tumor cell surface. mdpi.comnih.gov This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the ADC-antigen complex, pulling it into the cell within an endocytic vesicle. mdpi.compatsnap.com
Bystander Effect: Molecular Underpinnings
A pivotal characteristic of deruxtecan's potent antitumor activity is its ability to induce a "bystander effect." enhertuhcp.comviamedica.pl This means it can eliminate not only the cancer cells that the ADC directly targets but also adjacent tumor cells, a crucial mechanism for overcoming tumor heterogeneity. patsnap.comresearchgate.netresearchgate.net
Membrane Permeability of Released Payload
The molecular foundation of the bystander effect lies in the high membrane permeability of the released deruxtecan payload. enhertuhcp.comresearchgate.netresearchgate.netcancernetwork.com Once liberated from the antibody within a target cell, deruxtecan (also referred to as DXd) is not confined to that cell. drugbank.comresearchgate.net Due to its physicochemical properties, it can diffuse across the cell membrane into the extracellular space and subsequently enter neighboring cells, regardless of whether they express the target antigen. enhertuhcp.comtandfonline.combiochempeg.comyoutube.com This ability to traverse cellular membranes allows the cytotoxic effects to spread throughout the tumor. rsc.orgviamedica.plyoutube.com
Impact on Surrounding Tumor Microenvironment Cells
The bystander effect of deruxtecan extends its cytotoxic reach to the diverse cell populations that constitute the tumor microenvironment (TME). enhertuhcp.comresearchgate.net This includes neighboring cancer cells with low or no expression of the target antigen, which is particularly important in heterogeneous tumors. patsnap.combiochempeg.comnih.gov By eradicating these surrounding cancer cells, deruxtecan helps to overcome potential resistance mechanisms linked to varied antigen expression. researchgate.net Furthermore, the bystander effect can impact other cells within the TME, contributing to a broader disruption of the tumor structure and its supportive network. researchgate.netenhertuhcp.combiochempeg.com Studies have also indicated that deruxtecan can modulate the immune profile of the TME, for instance, by increasing the infiltration of CD8+ T cells. aacrjournals.orgresearchgate.net
Target Engagement and Specificity
The precise action of deruxtecan-based ADCs is a two-step process that combines the specificity of the antibody with the potent, direct action of the payload on its intracellular target.
Direct Binding to Topoisomerase I
The ultimate cell-killing mechanism of deruxtecan is the direct inhibition of topoisomerase I (TOP1), a nuclear enzyme critical for managing DNA topology during replication and transcription. drugbank.comnih.govmdpi.comtargetedonc.com Deruxtecan, a derivative of exatecan, functions by binding to the complex formed between TOP1 and DNA. rsc.orgnih.govwikipedia.org This binding stabilizes the TOP1-DNA cleavage complex, preventing the re-ligation of the DNA strand. nih.gov The persistence of these stabilized complexes leads to the accumulation of DNA single-strand breaks, which are then converted into lethal double-strand breaks during DNA replication, ultimately triggering programmed cell death (apoptosis). patsnap.comnih.govnih.gov Deruxtecan is noted to be a more potent TOP1 inhibitor than SN-38, the active metabolite of irinotecan. mdpi.comtargetedonc.com
| Feature | Description | References |
| Target Enzyme | Topoisomerase I (TOP1) | drugbank.comnih.govmdpi.com |
| Mechanism | Stabilization of the TOP1-DNA cleavage complex | rsc.orgnih.gov |
| Consequence | Induction of DNA single and double-strand breaks | patsnap.comnih.gov |
| Cellular Outcome | Apoptosis (Programmed Cell Death) | drugbank.comnih.govrsc.org |
Preclinical Pharmacokinetics and Pharmacodynamics Non Human Studies
Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models
Preclinical ADME studies in various animal models, including mice and cynomolgus monkeys, have been crucial in characterizing the behavior of deruxtecan (B607063) following its release from the T-DXd conjugate.
The release of deruxtecan from the T-DXd antibody is a critical step for its cytotoxic activity. T-DXd is engineered with a cleavable tetrapeptide-based linker designed to be stable in systemic circulation and efficiently cleaved by enzymes like cathepsins, which are often overexpressed in the tumor microenvironment. adcreview.com This design allows for a high drug-to-antibody ratio of approximately 8, facilitating significant payload delivery to target cells. nih.gov
Preclinical xenograft models have been instrumental in understanding the distribution of T-DXd and the subsequent accumulation of deruxtecan in tumor tissues. Studies in mice bearing xenografts with varying levels of HER2 expression have shown a positive correlation between HER2 expression and the concentration of released deruxtecan in the tumor. nih.gov For instance, in NCI-N87 xenografts, which have high HER2 expression, the highest tumor concentrations of released deruxtecan were observed. nih.gov
Tumor concentrations of released deruxtecan were found to be more than 10-fold higher than in plasma, indicating significant accumulation at the site of action. nih.gov Imaging studies in mouse xenograft models have visualized the distribution of T-DXd, confirming that it localizes to tumor tissues in a HER2-dependent manner. aacrjournals.orgnih.govresearchgate.net Following localization, the payload, deruxtecan, was observed to distribute more widely into adjacent HER2-negative areas, visually confirming the bystander effect. aacrjournals.orgnih.govresearchgate.net Biodistribution studies in cynomolgus monkeys revealed that the intact T-DXd was primarily found in the blood without specific retention in other tissues. researchgate.netnih.govtandfonline.com
Table 1: Tumor Accumulation of Released Deruxtecan in Xenograft Models
| Xenograft Model | HER2 Expression | Released Deruxtecan AUC (nM·day) at 10 mg/kg |
| NCI-N87 | High | 493.6 nih.gov |
| Capan-1 | Low | - |
| JIMT-1 | Medium | - |
| MDA-MB-468 | Very Low | 156.5 nih.gov |
Data from a study evaluating T-DXd in various xenograft models. nih.gov Note: AUC data for Capan-1 and JIMT-1 were not explicitly provided in the referenced text.
Preclinical studies have elucidated the clearance and excretion pathways of deruxtecan. Following its release from the antibody, deruxtecan is rapidly cleared from systemic circulation. researchgate.netnih.gov The primary route of excretion for deruxtecan is through the feces. researchgate.netnih.govtandfonline.com In studies with radiolabeled T-DXd administered to rats, it was found that the majority of the radioactivity was excreted in the bile and feces, with a smaller portion in the urine. tandfonline.com
Metabolism studies have shown that deruxtecan is eliminated largely as an unmetabolized compound. researchgate.netnih.govtandfonline.com The primary metabolism of deruxtecan is noted to be via the CYP3A4 enzyme system. researchgate.net Deruxtecan has also been identified as a substrate for various transporters, including P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and organic anion transporting polypeptides (OATPs). researchgate.netnih.gov The high clearance and rapid excretion of deruxtecan contribute to the low systemic exposure to the free payload. researchgate.netnih.govtandfonline.com
Pharmacodynamic Biomarkers in Preclinical Investigations
The pharmacodynamic effects of deruxtecan have been assessed in preclinical models by measuring biomarkers of DNA damage and cell cycle modulation.
Deruxtecan exerts its cytotoxic effect by inhibiting topoisomerase I, which leads to DNA double-strand breaks. nih.gov A key biomarker for these breaks is the phosphorylation of the histone variant H2AX, forming γH2AX. nih.govnih.gov Preclinical studies have consistently shown a sustained increase in γH2AX levels in tumor cells following treatment with T-DXd. nih.gov
In xenograft models, the increase in γH2AX demonstrated a time delay relative to the peak tumor concentrations of released deruxtecan, but the elevation was sustained for several days. nih.gov This sustained pharmacodynamic response is indicative of the potent and lasting DNA damage induced by the payload. The quantification of γH2AX serves as a robust measure of the biological activity of deruxtecan at the tumor site. nih.gov
Table 2: Pharmacodynamic Response in Xenograft Models
| Xenograft Model | Key Pharmacodynamic Marker | Observation |
| NCI-N87, Capan-1, JIMT-1, MDA-MB-468 | γH2AX | Sustained increase over several days, with a time delay relative to tumoral-released deruxtecan concentrations. nih.gov |
The DNA damage induced by deruxtecan ultimately leads to cell cycle arrest and apoptosis. nih.gov Preclinical investigations have shown that treatment with T-DXd can modulate the cell cycle in cancer cells. While the provided search results focus more on the upstream DNA damage markers, the induction of apoptosis is a confirmed downstream effect of the payload. nih.gov The mechanism of action, through topoisomerase I inhibition, is known to cause cell cycle arrest, typically at the G2/M phase, as the cell attempts to repair the DNA damage before proceeding with mitosis.
Linker Stability and Payload Release in vivo (Preclinical)
The design of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its efficacy and safety profile. nih.gov In preclinical in vivo studies, the linker of deruxtecan has demonstrated high stability in systemic circulation and selective cleavage within the tumor microenvironment. nih.govjst.go.jp This ensures that the cytotoxic payload remains attached to the antibody while in the bloodstream, minimizing systemic exposure, and is efficiently released at the target site. nih.govadcreview.com
Stability in Circulation
Preclinical pharmacokinetic evaluations in various animal models have confirmed the stability of the deruxtecan linker in plasma. nih.govinvivochem.com In cynomolgus monkeys, following intravenous administration of trastuzumab deruxtecan, the linker was found to be stable in plasma, leading to low systemic exposure to the payload, DXd. nih.gov Biodistribution studies in this species also showed that the intact ADC was predominantly present in the blood without specific tissue retention. nih.gov
In vitro plasma stability tests across different species further support these in vivo findings. The release of the DXd payload from the ADC was minimal over time, indicating a stable linker-payload construct in the circulatory system. invivochem.com This stability is a key feature designed to mitigate safety concerns associated with premature payload release in systemic circulation. jst.go.jp
| Preclinical Model | Key Finding | Reference |
| Cynomolgus Monkey | Linker demonstrated stability in plasma with low systemic DXd exposure. | nih.gov |
| Mouse, Rat, Monkey, Human Plasma (in vitro) | Release rates of DXd from the ADC ranged from 1.2% to 3.9% on day 21, indicating high stability. | invivochem.com |
Tumor-Specific Cleavage by Enzymes
The selective release of the cytotoxic payload, DXd, in the tumor microenvironment is mediated by the enzymatic cleavage of the tetrapeptide-based linker. adcreview.comnih.govtandfonline.com This linker is specifically designed to be a substrate for enzymes that are highly expressed in tumor cells, such as cathepsins. jst.go.jpinvivochem.com
Upon internalization of the ADC into tumor cells, the linker is cleaved by lysosomal proteases, particularly Cathepsin B and Cathepsin L. jst.go.jpinvivochem.comdrugbank.com This enzymatic action releases the active payload, DXd, inside the cancer cells, leading to targeted DNA damage and apoptosis. drugbank.com The plausible mechanism involves the initial cleavage by lysosomal proteases to form a temporary hydrolysate, which is then rapidly hydrolyzed to release DXd. jst.go.jp
Recent preclinical studies have also suggested that the payload release may not be solely dependent on ADC internalization. duke.eduresearchgate.net Extracellular proteases, such as Cathepsin L, which are abundant in the tumor microenvironment of invasive cancers, can efficiently cleave the linker. duke.eduresearchgate.net This extracellular release facilitates cytotoxicity against both HER2-positive and adjacent HER2-negative tumor cells, a phenomenon known as the bystander effect. nih.govduke.edu
| Enzyme | Location of Action | Role in Payload Release |
| Cathepsin B | Lysosomes of tumor cells | Cleaves the peptide-based linker following ADC internalization. jst.go.jpdrugbank.comresearchgate.net |
| Cathepsin L | Lysosomes and extracellular tumor microenvironment | Cleaves the peptide-based linker both intracellularly and extracellularly. drugbank.comduke.eduresearchgate.net |
Preclinical Efficacy and Anti Tumor Activity
In Vitro Cytotoxicity Studies
Cell Line Sensitivity and Concentration-Response Relationships
In laboratory studies, deruxtecan (B607063) has shown significant cytotoxic effects against various cancer cell lines. The sensitivity of these cell lines to deruxtecan is often evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cells.
For instance, in a panel of 49 gastric cancer cell lines, trastuzumab deruxtecan (T-DXd), which carries the deruxtecan payload, demonstrated the ability to inhibit cell proliferation in 55.1% of the lines. cancernetwork.com The IC50 value for T-DXd was calculable in 63.3% of these cell lines, indicating a potent cytotoxic effect. cancernetwork.com Notably, sensitivity was observed not only in HER2-overexpressing cell lines (83.3%) but also in those with moderate/low HER2 expression (46.2%) and even in some HER2 non-expressing lines (58.8%). researchgate.net This suggests a broad range of activity for deruxtecan once it is released within the tumor microenvironment. researchgate.net
The cytotoxic activity of T-DXd has also been demonstrated in other cancer types. In head and neck squamous cell carcinoma (HNSCC) cell lines with low HER2 expression, such as FaDu, T-DXd induced dose-dependent cell death with an IC50 value of 9856 ng/mL. nih.gov Similarly, in uterine serous carcinoma (USC) cell lines overexpressing HER2, T-DXd effectively suppressed cell growth. aacrjournals.orgnih.gov
The following table summarizes the in vitro cytotoxicity of T-DXd in various cancer cell lines:
| Cell Line Type | HER2 Expression | T-DXd Sensitivity (IC50) | Reference |
| Gastric Cancer | Overexpressing | Sensitive (5/6 cell lines) | researchgate.net |
| Gastric Cancer | Moderate/Low | Sensitive (12/26 cell lines) | researchgate.net |
| Gastric Cancer | Non-expressing | Sensitive (10/17 cell lines) | researchgate.net |
| Head and Neck (FaDu) | Low | 9856 ng/mL | nih.gov |
| Uterine Serous Carcinoma | Overexpressing | Growth Suppression | aacrjournals.orgnih.gov |
Comparative Potency Against Other Cytotoxic Agents (e.g., SN-38)
Deruxtecan (DXd) has been shown to be a more potent topoisomerase I inhibitor compared to SN-38, the active metabolite of irinotecan. nih.govbiochempeg.com Reports indicate that DXd has a 10-fold higher inhibitory potency against topoisomerase I than SN-38. nih.govbiochempeg.com This enhanced potency contributes to the significant anti-tumor activity observed with deruxtecan-containing ADCs like T-DXd. When compared to other HER2-targeted ADCs, such as trastuzumab emtansine (T-DM1), preclinical studies have suggested that T-DXd has improved potency. nih.gov
In Vivo Animal Model Efficacy
Tumor Growth Inhibition in Xenograft Models (e.g., PDX models)
The anti-tumor activity of deruxtecan, delivered via T-DXd, has been extensively evaluated in various in vivo xenograft models, including patient-derived xenograft (PDX) models, which are considered more representative of human tumors.
In studies using orthotopic PDX models of HER2-positive and HER2-low breast cancer brain metastases (BCBM), T-DXd effectively inhibited tumor growth. nih.govnih.gov It also demonstrated tumor growth suppression in in vivo models of uterine serous carcinoma (USC) that overexpress HER2 at 3+ levels. aacrjournals.orgnih.govresearchgate.net Furthermore, T-DXd showed anti-tumor activity in xenograft models of head and neck squamous cell carcinoma (HNSCC) with low HER2 expression (FaDu and UMSCC-47). nih.gov In pediatric cancer models, T-DXd significantly prolonged event-free survival in the majority of osteosarcoma, malignant rhabdoid tumor, and Wilms tumor PDX models tested. aacrjournals.org
Evaluation in Various Tumor Types (e.g., HER2-positive, HER2-low, TROP2-positive)
The efficacy of deruxtecan-based ADCs has been demonstrated across a spectrum of tumor types with varying levels of target antigen expression.
HER2-positive and HER2-low Tumors: Preclinical studies have consistently shown the activity of T-DXd in both HER2-positive and HER2-low expressing tumors. nih.govnih.govtouchoncology.com This is a significant advantage, as it expands the potential patient population who could benefit from this therapy. iqwig.de T-DXd has shown efficacy in HER2-positive and HER2-low breast cancer brain metastasis PDX models, as well as in HER2-expressing uterine and ovarian carcinosarcoma xenografts. nih.govnih.govnih.gov It has also demonstrated activity in HER2-low gastric cancer models. tandfonline.com
TROP2-positive Tumors: Another ADC utilizing deruxtecan, datopotamab deruxtecan (Dato-DXd), targets the TROP2 antigen. Preclinical studies have shown its potential in treating uterine serous carcinoma (USC) with varying levels of TROP2 expression. researchgate.net The cytotoxic effect of Dato-DXd is dependent on TROP2 expression on the cell surface. nih.gov
The following table provides a summary of the in vivo efficacy of deruxtecan-based ADCs in different tumor models:
| ADC | Target | Tumor Type | Model | Outcome | Reference |
| T-DXd | HER2 | Breast Cancer Brain Metastasis | PDX | Tumor growth inhibition | nih.govnih.gov |
| T-DXd | HER2 | Uterine & Ovarian Carcinosarcoma | Xenograft | Tumor growth inhibition | nih.gov |
| T-DXd | HER2 | Head and Neck Squamous Cell Carcinoma | Xenograft | Tumor growth inhibition | nih.gov |
| T-DXd | HER2 | Osteosarcoma, Malignant Rhabdoid Tumor, Wilms Tumor | PDX | Prolonged event-free survival | aacrjournals.org |
| Dato-DXd | TROP2 | Uterine Serous Carcinoma | Xenograft | Anti-tumor activity | researchgate.net |
Impact on Survival in Preclinical Animal Models
A critical measure of anti-cancer drug efficacy is its ability to prolong survival. In preclinical animal models, T-DXd has consistently demonstrated a significant survival benefit.
Furthermore, in in vivo models of uterine serous carcinoma overexpressing HER2, T-DXd not only suppressed tumor growth but also prolonged survival compared to controls. aacrjournals.orgnih.govresearchgate.net Studies in pediatric cancer PDX models also showed that T-DXd significantly prolonged event-free survival in various tumor types. aacrjournals.org These findings underscore the potent anti-tumor activity of deruxtecan and its potential to translate into meaningful clinical benefits.
Combination Strategies in Preclinical Settings
The preclinical development of deruxtecan, the cytotoxic payload of the antibody-drug conjugate (ADC) trastuzumab deruxtecan (T-DXd), has explored various combination strategies to enhance its anti-tumor efficacy. These investigations have primarily focused on combining T-DXd with other molecularly targeted agents, revealing synergistic interactions that could potentially overcome resistance and improve therapeutic outcomes.
Rationale for Combining with Other Molecular Agents
The primary mechanism of action of deruxtecan, a topoisomerase I inhibitor, involves inducing DNA damage in cancer cells. youtube.com Specifically, deruxtecan traps Topoisomerase I on DNA, leading to replication stress and the formation of double-strand breaks (DSBs). aacrjournals.org This action activates the DNA Damage Response (DDR) pathways within the tumor cells as a survival mechanism. aacrjournals.org The reliance of cancer cells on these DDR pathways for survival after deruxtecan-induced damage provides a strong rationale for combining it with DDR inhibitors. The hypothesis is that by inhibiting these repair mechanisms, the cytotoxic effect of deruxtecan can be potentiated, leading to increased cancer cell death. aacrjournals.org
Preclinical studies have investigated the combination of T-DXd with inhibitors of key DDR proteins such as ATR (Ataxia Telangiectasia and Rad3-related), WEE1, and ATM (Ataxia Telangiectasia Mutated). aacrjournals.org The combination with ATR and WEE1 inhibitors is intended to block the replication stress response, while ATM inhibitors target the DSB response pathway. aacrjournals.org
Another rationale for combination therapy stems from the immunomodulatory effects of T-DXd. Research has shown that T-DXd can induce immunogenic cell death (ICD), a form of cancer cell death that stimulates an anti-tumor immune response. researchgate.netdatasourcebydaiichisankyo.com This has led to the exploration of combinations with immune checkpoint inhibitors (ICIs), such as those targeting PD-L1, CTLA-4, and TIGIT. researchgate.netdatasourcebydaiichisankyo.com The goal of this strategy is to enhance the T-cell-mediated killing of tumor cells by overcoming immune suppression within the tumor microenvironment. researchgate.net
Synergistic Effects Observed in Preclinical Models
Preclinical studies have demonstrated significant synergistic anti-tumor effects when combining trastuzumab deruxtecan with various molecular agents in both in vitro and in vivo models.
Combination with DNA Damage Response (DDR) Inhibitors:
The combination of T-DXd with DDR inhibitors has shown enhanced efficacy in numerous preclinical models. In a panel of 27 breast cancer cell lines, the combination of T-DXd with the ATR inhibitor AZD6738, the WEE1 inhibitor AZD1775, or the ATM inhibitor AZD1390 resulted in significantly enhanced in vitro cell killing compared to single-agent treatment. aacrjournals.org This synergistic activity was not limited to models with pre-existing DNA damage repair mutations. aacrjournals.org Mechanistically, the combination exacerbated DNA damage and increased apoptosis. aacrjournals.orgaacrjournals.org
In vivo, these combinations led to superior tumor growth inhibition (TGI). For instance, in a HER2-high gastric NCI-N87 cell line xenograft model, the combination of T-DXd with AZD6738, AZD1775, or AZD1390 resulted in TGI of over 100% (indicating tumor regression), 90%, and 99% respectively, which was significantly greater than the TGI observed with any of the monotherapies. aacrjournals.orgresearchgate.net Similar synergistic or additive anti-tumor effects were observed in HER2-low triple-negative breast cancer (TNBC) patient-derived xenograft (PDX) models when T-DXd was combined with DDR pathway inhibitors, including olaparib. aacrjournals.org
Interactive Table of Preclinical Synergistic Effects with DDRi
| Combination Agent | Preclinical Model | Key Synergistic Finding | Reference |
| AZD6738 (ATR inhibitor) | NCI-N87 Gastric Xenograft | >100% TGI (Tumor Regression) | aacrjournals.org |
| AZD1775 (WEE1 inhibitor) | NCI-N87 Gastric Xenograft | 90% TGI | aacrjournals.org |
| AZD1390 (ATM inhibitor) | NCI-N87 Gastric Xenograft | 99% TGI | aacrjournals.org |
| Olaparib (PARP inhibitor) | HER2-low TNBC PDX | Enhanced DNA damage and apoptosis | aacrjournals.org |
Combination with Immune Checkpoint Inhibitors (ICIs):
The combination of T-DXd with ICIs has also demonstrated promising preclinical synergy. In immunocompetent mice with human HER2-expressing EMT6 tumors, combining T-DXd with inhibitors of PD-L1 and CTLA-4 resulted in a tumor growth inhibition of 172%, significantly higher than T-DXd alone. researchgate.net A combination with a bispecific PD-1/TIGIT inhibitor showed a TGI of 181%. researchgate.net These enhanced anti-tumor effects were associated with an increase in tumor-infiltrating T cells and natural killer (NK) cells. researchgate.net In a humanized Caki-1 model, the combination of T-DXd with a bispecific PD-1/CTLA-4 inhibitor also led to enhanced TGI (121%) compared to T-DXd monotherapy (72%). researchgate.net
Interactive Table of Preclinical Synergistic Effects with ICIs
| Combination Agent | Preclinical Model | Key Synergistic Finding | Reference |
| αPD-L1 + αCTLA-4 | hHER2 EMT6 Syngeneic | 172% TGI | researchgate.net |
| Bispecific αPD-1/TIGIT | hHER2 EMT6 Syngeneic | 181% TGI | researchgate.net |
| Bispecific αPD-1/CTLA-4 | Humanized Caki-1 | 121% TGI | researchgate.net |
Mechanisms of Resistance
Cellular and Molecular Pathways of Resistance
Resistance to deruxtecan-based ADCs is a multifaceted issue, with several interconnected pathways contributing to a reduced therapeutic response. These can be broadly categorized into alterations in drug delivery to the payload's site of action and modifications of the target or downstream cellular processes.
Alterations in ADC Internalization and Intracellular Trafficking
The initial steps of ADC activity, binding to the target antigen and subsequent internalization, are critical for its function. Disruptions in these processes can significantly limit the amount of cytotoxic payload that reaches the intracellular environment. nih.gov
Impaired internalization and trafficking represent a significant hurdle to the efficacy of ADCs. nih.gov For instance, in the context of HER2-targeted ADCs, the overexpression of epidermal growth factor receptor (EGFR), a dimerization partner of HER2, has been shown to restrict HER2 dynamics and limit the cellular uptake of the ADC. youtube.com This ultimately reduces the amount of deruxtecan (B607063) that can be delivered into the cancer cell. youtube.com Furthermore, alterations in the endocytic and lysosomal pathways can impede the effective release of the payload from the ADC, thereby diminishing its therapeutic effect. nih.govmdpi.com The recycling of the ADC-antigen complex back to the cell surface is another mechanism that can reduce the intracellular concentration of the drug. nih.gov
Lysosomal Impairment and Payload Degradation
Following internalization, the ADC is trafficked to the lysosomes, where the linker is designed to be cleaved, releasing the deruxtecan payload. nih.gov The functionality of the lysosome is therefore paramount for the activation of the ADC.
Dysfunctional lysosomes can be a key driver of resistance. mdpi.comnih.gov Preclinical models have demonstrated that an increase in the pH of lysosomes and altered proteolytic activity within these organelles can lead to the accumulation of the ADC. nih.govoaepublish.com This impairment prevents the efficient cleavage of the linker and subsequent release of the cytotoxic payload, rendering the ADC ineffective. nih.govoaepublish.com In essence, the payload remains trapped within the lysosome and cannot reach its nuclear target, topoisomerase I. nih.gov
Drug Efflux Pump Upregulation (e.g., ABCC1)
A well-established mechanism of multidrug resistance in cancer is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. These pumps actively extrude a wide variety of chemotherapy agents from the cell, reducing their intracellular concentration and thus their efficacy.
| Gene | Function | Implication in Resistance | Reference |
| ABCC1 (MRP1) | ATP-binding cassette transporter (drug efflux pump) | Upregulation leads to increased efflux of the deruxtecan payload, reducing intracellular concentration and efficacy. | aacrjournals.orgnih.gov |
Target Modifications and Downstream Pathway Adaptations (e.g., ERBB2, NRF2/KEAP1)
Changes in the target antigen or the activation of alternative signaling pathways can also confer resistance to ADCs. These adaptations can either reduce the binding of the ADC or compensate for the cytotoxic effect of the payload.
A primary mechanism of resistance is the reduction of the target antigen on the cell surface, such as the HER2 receptor (encoded by the ERBB2 gene). nih.govresearchgate.net Lower levels of the target result in less ADC binding and internalization. nih.gov Beyond expression levels, mutations in the ERBB2 gene can also impact the efficacy of HER2-targeted therapies. nih.gov
Furthermore, the activation of downstream signaling pathways plays a crucial role. The NRF2/KEAP1 pathway, a key regulator of the cellular antioxidant response, has been implicated in resistance. nih.gov Gain-of-function mutations in NRF2 or loss-of-function mutations in its inhibitor, KEAP1, can lead to the deregulation of this pathway. carislifesciences.com This, in turn, can cause the overexpression of the ABCC1 efflux pump, contributing to payload resistance. carislifesciences.com Additionally, activation of the NRF2 pathway has been shown to upregulate the expression of HER2 and HER3, potentially influencing the sensitivity to targeted therapies. nih.gov
| Pathway/Gene | Alteration | Consequence in Resistance | Reference |
| ERBB2 (HER2) | Reduced expression or mutations | Decreased ADC binding and internalization. | nih.govresearchgate.netnih.gov |
| NRF2/KEAP1 | Gain-of-function mutations in NRF2 or loss-of-function mutations in KEAP1 | Upregulation of ABCC1 efflux pump; potential upregulation of HER2/HER3 expression. | nih.govcarislifesciences.com |
Strategies to Overcome Preclinical Resistance
Addressing the challenge of resistance to deruxtecan-based ADCs is an active area of research, with a focus on developing novel strategies to circumvent these resistance mechanisms.
Novel Payload Modifications
One promising avenue to combat resistance is the diversification and modification of the cytotoxic payload. researchgate.net The rationale is that by altering the part of the ADC that is the target of resistance mechanisms (e.g., efflux pumps), it may be possible to restore therapeutic efficacy.
Strategies being explored include the development of ADCs with entirely new payloads that have different mechanisms of action and are not substrates for the same efflux pumps. revvity.com Another innovative approach is the creation of dual-drug ADCs, which carry two distinct cytotoxic payloads on a single antibody. biorxiv.org This strategy aims to tackle tumor heterogeneity and reduce the likelihood of resistance by targeting multiple cellular pathways simultaneously. biorxiv.org Modifying the properties of the existing deruxtecan payload to enhance its cytotoxic effect or reduce its susceptibility to resistance mechanisms is also an area of investigation. revvity.com
Alternative Linker Designs
The efficacy and safety of an antibody-drug conjugate (ADC) are critically dependent on the stability and cleavage characteristics of its linker. In deruxtecan-based ADCs, such as trastuzumab deruxtecan (T-DXd) and datopotamab deruxtecan (Dato-DXd), the payload is attached to the antibody via a cleavable GGFG (glycyl-L-phenylalanyl-glycyl-L-phenylalanine) tetrapeptide linker. mdpi.comadcreview.com This linker is engineered for stability in systemic circulation and for selective cleavage by lysosomal proteases, like cathepsins, which are often overexpressed in the tumor microenvironment. mdpi.com Upon internalization into the cancer cell, these proteases cleave the linker, releasing the potent topoisomerase I inhibitor payload (deruxtecan) to exert its cytotoxic effect. mdpi.comascopubs.org
The design of the linker is a key area of research aimed at improving the therapeutic index of ADCs. While the GGFG linker has proven clinically effective, exploration into alternative designs continues, with the goal of further optimizing payload delivery and minimizing off-target toxicity. mdpi.com Alternative linker strategies can be broadly categorized and include different types of cleavable and non-cleavable systems. researchgate.net
General categories of alternative linkers include:
Alternative Peptide-Based Linkers: Different peptide sequences can be used to alter susceptibility to various proteases. A well-established example used in other ADCs is the valine-citrulline (Val-Cit or vc) linker, often combined with a p-aminobenzyl carbamate (B1207046) (PABC) spacer, which is also cleaved by cathepsin B. researchgate.net Research has also pointed to other sequences, such as a GPLG-PABC linker, as a potential alternative to established enzymatically sensitive peptide linkers. researchgate.net
Hydrazone Linkers: These are acid-sensitive linkers designed to release their payload in the low-pH environment characteristic of endosomes and lysosomes. researchgate.net
Disulfide-Based Linkers: These linkers are engineered to be cleaved in the reductive environment of the cytoplasm, where concentrations of molecules like glutathione (B108866) are high, thus releasing the payload intracellularly. researchgate.net
β-Glucuronidase-Sensitive Linkers: This design leverages the observation that β-glucuronidase enzymes can be overexpressed in tumor tissues, providing another mechanism for tumor-specific payload release. researchgate.net
The overarching goal in developing alternative and optimized linkers is to enhance specificity for cleavage only within tumor cells. mdpi.com This would lead to a wider therapeutic window, maximizing cytotoxic effects on malignant cells while reducing the systemic exposure and associated toxicity of the free payload. mdpi.comresearchgate.net
Table 1: Comparison of Cleavable Linker Technologies
| Linker Type | Cleavage Mechanism | Typical Cellular Location of Cleavage | Example Sequence/Type |
| Peptide-Based | Enzymatic (Proteases, e.g., Cathepsins) | Lysosome | GGFG, Val-Cit |
| Hydrazone | Acid Hydrolysis | Endosome, Lysosome | N/A |
| Disulfide | Reduction (e.g., by Glutathione) | Cytoplasm | N/A |
| Glucuronide | Enzymatic (β-glucuronidase) | Tumor Microenvironment, Lysosome | N/A |
Preclinical Combination Therapies Targeting Resistance Pathways
The development of acquired resistance is a significant clinical challenge for targeted therapies, including deruxtecan-based ADCs. nih.gov Preclinical research has focused on identifying the underlying molecular mechanisms of resistance and developing rational combination therapies to overcome them. These strategies aim to restore sensitivity to the ADC by targeting parallel signaling pathways, alternative cell surface antigens, or processes that compensate for the ADC's mechanism of action.
Key preclinical combination strategies include:
Targeting EGFR-Mediated Resistance: In some HER2-low cancers, such as certain colon cancers, overexpression of the epidermal growth factor receptor (EGFR) has been identified as a mechanism of resistance. youtube.com High EGFR expression can limit the internalization of HER2, thereby reducing the uptake of T-DXd into the cancer cell. Preclinical studies have shown that combining T-DXd with an EGFR-targeting monoclonal antibody, such as cetuximab, can suppress EGFR, restore HER2 dynamics, increase T-DXd internalization, and rescue the ADC's efficacy. youtube.com
Overcoming Loss of Target Antigen: A primary mechanism of resistance to T-DXd is the loss of its target, the HER2 epitope, either through mutation or reduced expression. aacrjournals.org To circumvent this, a combination with another ADC targeting a different antigen has been explored. Preclinical models show that combining T-DXd with datopotamab deruxtecan (Dato-DXd), an ADC that targets TROP2, can be effective. This approach provides a "backup mechanism" for payload delivery, achieving similar efficacy to full-dose monotherapy even when HER2 levels are suppressed. aacrjournals.org
Inhibition of DNA Repair Pathways: The payload of deruxtecan is a topoisomerase I inhibitor, which induces DNA single- and double-strand breaks, leading to apoptosis. Upregulation of DNA damage repair (DDR) pathways can therefore contribute to drug resistance. Preclinical research has demonstrated that combining T-DXd with inhibitors of the DDR pathway, specifically the ataxia telangiectasia and Rad3-related (ATR) inhibitor elimusertib, leads to a significant increase in cancer cell death in ADC-resistant HER2+ breast cancer models, both in vitro and in vivo. nih.gov
Targeting Alternative Signaling and Payload Resistance: Even when resistance to the T-DXd conjugate develops, cancer cells may remain sensitive to agents with different mechanisms of action. In models where resistance was mediated by loss of sensitivity to the deruxtecan payload (e.g., through loss of its target, topoisomerase I), cells retained high sensitivity to HER2 tyrosine kinase inhibitors (TKIs) like poziotinib (B1662824) and afatinib. aacrjournals.org This suggests a potential combination strategy. Furthermore, in KRAS G12C-mutant non-small-cell lung cancer (NSCLC) models, the KRAS inhibitor sotorasib (B605408) was found to induce an adaptive upregulation of HER2 expression. This effect made the tumors more sensitive to T-DXd, and the combination of sotorasib and T-DXd resulted in stronger and more durable responses compared to either drug alone, even in sotorasib-resistant tumors. biorxiv.org
Table 2: Preclinical Combination Therapies to Overcome Deruxtecan Resistance
| Combination Agent | Cancer Model | Resistance Mechanism Targeted | Key Preclinical Finding | Source(s) |
| Cetuximab | HER2-low cancers (e.g., Colon) | EGFR overexpression limiting HER2/T-DXd internalization. | Co-treatment suppressed EGFR and restored T-DXd uptake and efficacy. | youtube.com |
| Datopotamab deruxtecan (Dato-DXd) | Breast Cancer | Loss or reduction of HER2 expression. | Combination of T-DXd and Dato-DXd provided an alternative (TROP2) target for payload delivery, maintaining anti-tumor efficacy. | aacrjournals.org |
| Elimusertib (ATR Inhibitor) | HER2+ Breast Cancer | Upregulation of DNA damage repair pathways. | Combination with T-DXd significantly increased cancer cell death in vitro and in vivo compared to single agents. | nih.gov |
| Sotorasib (KRAS G12C Inhibitor) | KRAS G12C-Mutant NSCLC | Sotorasib resistance; adaptive feedback. | Sotorasib induced HER2 upregulation, sensitizing tumors to T-DXd and leading to enhanced and more durable responses. | biorxiv.org |
| HER2 Tyrosine Kinase Inhibitors (e.g., Poziotinib, Afatinib) | HER2-mutant NSCLC | Payload (topoisomerase inhibitor) resistance. | T-DXd resistant cells retained high sensitivity to HER2 TKIs. | aacrjournals.org |
Analytical Methodologies and Characterization
Quantitative and Qualitative Analysis of Deruxtecan (B607063) 2-hydroxypropanamide
The analysis of Deruxtecan 2-hydroxypropanamide involves a multi-faceted approach, combining various high-resolution techniques to provide a complete picture of the molecule's characteristics.
High-Resolution Mass Spectrometry Approaches
High-resolution mass spectrometry (HRMS) is a cornerstone for the detailed characterization of complex biomolecules like antibody-drug conjugates and their components. researchgate.net Native liquid chromatography-mass spectrometry (LC-MS) approaches are particularly valuable as they preserve the non-covalent interactions within the ADC, allowing for analysis of the intact conjugate. nih.govresearchgate.net
Size-Exclusion Chromatography-Native Mass Spectrometry (SEC-nMS): This method separates molecules based on their size and is effective for identifying and quantifying aggregates and fragments of the ADC. nih.govimrpress.com It provides a direct snapshot of the conjugation homogeneity. nih.govimrpress.com
Cation Exchange Chromatography-Native Mass Spectrometry (CEX-nMS): CEX separates molecules based on their surface charge, making it a powerful tool for analyzing charge variants and post-translational modifications (PTMs). imrpress.comnih.gov Middle-up CEX-nMS can accurately determine and localize PTMs, identifying various acidic and basic variants within the Fab and Fc regions of the ADC. researchgate.netimrpress.com
Hydrophobic Interaction Chromatography-Native Mass Spectrometry (HIC-nMS): HIC separates molecules based on their hydrophobicity. While challenging to couple with MS due to the high ionic strength mobile phases, HIC-nMS can differentiate between species with the same DAR but different conjugation sites, which may not be distinguishable by MS alone. imrpress.comresearchgate.net For instance, HIC was able to separate two DAR8 species of Trastuzumab Deruxtecan that were not differentiated by nMS. nih.govimrpress.com
Interactive Table: High-Resolution Mass Spectrometry Approaches for Deruxtecan Analysis
| Analytical Technique | Principle of Separation | Key Information Obtained | Reference |
| Native LC-MS | Preserves non-covalent interactions | Intact molecular weight, Drug-to-Antibody Ratio (DAR) | nih.govthermofisher.com |
| SEC-nMS | Size | Aggregates, fragments, conjugation homogeneity | nih.govimrpress.com |
| CEX-nMS | Surface Charge | Charge variants, post-translational modifications (PTMs) | researchgate.netimrpress.comnih.gov |
| HIC-nMS | Hydrophobicity | Differentiation of DAR species, positional isomers | nih.govimrpress.comresearchgate.net |
Peptide Mapping for Post-Translational Modifications and Conjugation Sites
Peptide mapping is a fundamental analytical method for the in-depth characterization of biopharmaceuticals. thermofisher.com It involves the enzymatic digestion of the protein into smaller peptides, which are then analyzed by LC-MS/MS. thermofisher.comresearchgate.net This technique provides detailed information on the primary amino acid sequence, identifies and localizes PTMs, and confirms the sites of drug conjugation. thermofisher.comgoogle.com
For Trastuzumab Deruxtecan, peptide mapping has been used to confirm the amino acid sequence and characterize various PTMs. researchgate.net Studies have identified several modifications, including pyroglutamic acid formation, oxidation, isoaspartate formation, and deamidation. researchgate.net Furthermore, peptide mapping has definitively identified the conjugation sites of Deruxtecan to the antibody. The conjugation occurs at the cysteine residues that result from the reduction of all interchain disulfide bonds. nih.govimrpress.com Specifically, the conjugation sites have been confirmed at cysteine 223, 229, and 232 on the heavy chain and cysteine 214 on the light chain. researchgate.net The high occupancy of these sites (over 95%) is consistent with the high and homogeneous DAR of Trastuzumab Deruxtecan. thermofisher.com
Interactive Table: Identified Post-Translational Modifications and Conjugation Sites in Trastuzumab Deruxtecan via Peptide Mapping
| Modification/Conjugation Site | Location | Analytical Finding | Reference |
| Pyroglutamic Acid | N-terminus | Identified | researchgate.net |
| Oxidation | Methionine residues | Identified | researchgate.net |
| Isoaspartate | Aspartic acid residues | Identified | researchgate.net |
| Deamidation | Asparagine residues | Identified | researchgate.net |
| C-terminal Lysine | Heavy Chain | Identified | researchgate.net |
| Deruxtecan Conjugation | Cys223 (Heavy Chain) | Confirmed conjugation site | researchgate.net |
| Deruxtecan Conjugation | Cys229 (Heavy Chain) | Confirmed conjugation site | researchgate.net |
| Deruxtecan Conjugation | Cys232 (Heavy Chain) | Confirmed conjugation site | researchgate.net |
| Deruxtecan Conjugation | Cys214 (Light Chain) | Confirmed conjugation site | researchgate.net |
Isotopic Labeling for Research Applications
Isotopic labeling is a powerful technique used in drug development to trace the metabolic fate and distribution of a compound within a biological system. medchemexpress.comnih.gov By replacing certain atoms with their stable heavy isotopes, such as deuterium (B1214612) for hydrogen, researchers can differentiate the drug from its endogenous counterparts and track its journey through the body. nih.govnih.gov
Synthesis of Deuterated Analogs (e.g., Deruxtecan-d5, Deruxtecan-d6)
The synthesis of deuterated analogs of Deruxtecan, such as Deruxtecan-d5 and Deruxtecan-d6, involves incorporating deuterium atoms at specific positions within the molecule. medchemexpress.com While specific synthesis routes for these particular deuterated analogs are proprietary, general methods for synthesizing deuterated compounds often involve using deuterated starting materials or reagents in the synthetic process. chemicalbook.combeilstein-journals.org For instance, deuterated aldehydes or formamides can be used in multi-component reactions to produce deuterated products. beilstein-journals.orgarizona.edu The goal is to create a molecule that is chemically identical to the parent drug but has a higher mass, which can be detected by mass spectrometry. researchgate.net
Application in Metabolic and Distribution Studies (Preclinical)
Deuterated analogs of Deruxtecan are invaluable for preclinical studies investigating its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govjuniperpublishers.com These studies are critical for understanding the pharmacokinetic profile of the drug. nih.gov In preclinical models, such as patient-derived xenografts (PDX), the administration of the deuterated drug allows researchers to track its concentration in various tissues and identify its metabolites. nih.govnih.gov This information helps to understand how the drug is processed in the body and can inform the design of clinical trials. juniperpublishers.comresearchgate.net The use of deuterated standards also improves the accuracy and sensitivity of quantitative bioanalytical methods used to measure drug levels in biological samples. nih.gov
Future Research Directions and Theoretical Applications
Design of Next-Generation Deruxtecan-Based Payloads
The development of novel ADCs hinges on the continuous refinement of their constituent parts, with the cytotoxic payload playing a pivotal role. The success of deruxtecan-based ADCs has paved the way for the exploration of new payloads with enhanced features. nih.gov
Optimization of Potency and Selectivity
A primary focus of next-generation design is the enhancement of payload potency and tumor cell selectivity. While deruxtecan (B607063) is a potent topoisomerase I inhibitor, there is ongoing research to develop derivatives with even greater cytotoxic activity. nih.govpharmaceutical-journal.com The goal is to create payloads that are effective at lower concentrations, potentially reducing off-target toxicities.
Furthermore, improving selectivity involves modifying the chemical structure of the payload to be preferentially active within the tumor microenvironment. This could involve designing payloads that are activated by specific tumor-associated enzymes, thereby concentrating the cytotoxic effect on cancer cells and sparing healthy tissues. mdpi.comnih.gov The development of payloads with lower toxicity, such as DXd, a derivative of exatecan (B1662903), is a key strategy. pharmaceutical-journal.com
Modulation of Bystander Effect Characteristics
The bystander effect, where the payload released from a targeted cancer cell can kill neighboring, non-targeted cancer cells, is a significant advantage of deruxtecan-based ADCs. adcreview.comnih.govresearchgate.net This is particularly important in tumors with heterogeneous expression of the target antigen. adcreview.comnih.gov Future research is aimed at fine-tuning this characteristic.
Modulating the bystander effect involves altering the physicochemical properties of the payload, such as its membrane permeability. nih.gov Payloads with high membrane permeability can diffuse more readily to adjacent cells, enhancing the bystander effect. nih.gov Conversely, in scenarios where a more contained cytotoxic effect is desired, payloads with lower membrane permeability could be developed. Research has shown that the deruxtecan payload (DXd) is membrane-permeable, contributing to the potent bystander effect observed with ADCs like trastuzumab deruxtecan. researchgate.netnih.govenhertuhcp.com Studies have demonstrated that this bystander killing is effective even in tumors with low target expression. adcreview.comresearchgate.net
Expanding Therapeutic Scope in Preclinical Models
The therapeutic potential of deruxtecan 2-hydroxypropanamide is being actively explored in a wide range of cancer types beyond its current approved indications. Preclinical models are instrumental in identifying new applications for this payload.
Exploration in Additional Molecularly Defined Cancer Subtypes
Preclinical studies are expanding the application of deruxtecan-based ADCs to various molecularly defined cancer subtypes. This includes, but is not limited to:
HER2-Low Breast Cancer: Trastuzumab deruxtecan has shown significant efficacy in breast cancers with low HER2 expression, a population with previously limited targeted treatment options. duke.eduoncodaily.comnih.gov Preclinical models, including patient-derived xenografts (PDXs), have been crucial in demonstrating this activity. nih.govnih.govresearchgate.net
Triple-Negative Breast Cancer (TNBC): Research is underway to evaluate deruxtecan-based ADCs in TNBC, an aggressive subtype of breast cancer. aacrjournals.orgnih.gov Some TNBC tumors have been found to have low HER2 expression, making them potential candidates for treatment with agents like trastuzumab deruxtecan. aacrjournals.org
Gastric and Gastroesophageal Junction Cancer: Deruxtecan-based ADCs have demonstrated efficacy in HER2-positive gastric cancers. nih.govnih.gov
Non-Small Cell Lung Cancer (NSCLC): The efficacy of deruxtecan-based ADCs is being investigated in NSCLC with various target expressions. adcreview.comcancernetwork.com
Uterine Serous Carcinoma: Preclinical studies have shown that datopotamab deruxtecan, which utilizes a deruxtecan payload, is highly active against TROP2-overexpressing uterine serous carcinoma in vitro and in vivo. mssm.eduaacrjournals.org
Other Solid Tumors: The broad applicability of the deruxtecan payload is being explored in a variety of other solid tumors that express the target antigens of novel ADCs. ajmc.com
Development of Conjugates with Novel Targeting Antibodies
The versatility of the deruxtecan payload allows for its conjugation with a variety of monoclonal antibodies targeting different tumor-associated antigens. This has led to the development of a pipeline of novel ADCs. wikipedia.orgnih.gov Examples of such conjugates in development or under investigation include:
Patritumab deruxtecan: An ADC targeting HER3, being investigated for non-small cell lung cancer. wikipedia.org
Ifinatamab deruxtecan: An ADC targeting B7-H3, under investigation for various solid tumors. wikipedia.org
Datopotamab deruxtecan: An ADC targeting TROP2, which has shown promise in preclinical models of uterine serous carcinoma and is being studied in other cancers like TNBC. wikipedia.orgmssm.eduaacrjournals.orgyoutube.com
Relatlimab deruxtecan: An ADC targeting cadherin-6. ajmc.com
The development of these novel conjugates significantly expands the potential of this compound to treat a wider array of cancers. nih.govmssm.edunih.gov
Advanced Preclinical Models for this compound Research
To better predict clinical outcomes and understand the mechanisms of action and resistance, researchers are utilizing increasingly sophisticated preclinical models. Patient-derived xenograft (PDX) models, which involve implanting tumor tissue from a patient into an immunodeficient mouse, are particularly valuable. These models have been shown to recapitulate the genomic characteristics and heterogeneity of human tumors more accurately than traditional cell line-derived xenografts. nih.govnih.govresearchgate.netmbcbrainmets.org
PDX models are being used to:
Evaluate the efficacy of deruxtecan-based ADCs in various cancer subtypes, including those with low target expression and those resistant to other therapies. nih.govnih.govresearchgate.netaacrjournals.org
Study the activity of these ADCs against brain metastases. nih.govnih.govresearchgate.netmbcbrainmets.orgaacrjournals.org
Investigate mechanisms of resistance to deruxtecan-based therapies.
Test novel combination therapies to enhance the efficacy of deruxtecan-based ADCs. aacrjournals.org
The use of these advanced preclinical models is crucial for the continued development and optimization of therapies utilizing the this compound payload. aacrjournals.orgresearchgate.net
Organoids and 3D Culture Systems
The development of three-dimensional (3D) cell culture systems, including organoids, has marked a significant advancement in preclinical cancer research. nih.govnih.gov Unlike traditional two-dimensional (2D) cell cultures that grow in a monolayer, 3D models more accurately replicate the complex architecture and microenvironment of in vivo tumors. carislifesciences.comnih.gov This increased physiological relevance is crucial for evaluating the efficacy of novel therapeutic agents.
For compounds like deruxtecan and its analogs, 3D culture systems offer a more predictive model of tumor response. Research has shown that cancer cells grown in 3D cultures can exhibit different sensitivities to anticancer drugs compared to their 2D counterparts. For instance, a 3D layered co-culture model of a HER2-mutant lung cancer cell line, which was resistant to trastuzumab deruxtecan in 2D culture, became sensitive to the drug in the 3D system that better mimicked the tumor structure. This highlights the importance of the tumor microenvironment in modulating drug response.
Future research utilizing this compound in organoid and 3D culture systems will be instrumental in several areas:
Predicting Patient Response: Patient-derived organoids (PDOs) can be established from individual patient tumors, capturing the unique genetic and phenotypic heterogeneity of the cancer. By treating these PDOs with this compound, researchers can potentially predict how a patient might respond to deruxtecan-based therapies.
Investigating Resistance Mechanisms: Organoids can be used to study the development of resistance to deruxtecan. By exposing organoid models to long-term treatment with this compound, scientists can identify the genetic and molecular changes that lead to acquired resistance.
High-Throughput Screening: The scalability of some 3D culture systems allows for high-throughput screening of combination therapies. nih.gov this compound can be tested in conjunction with other anticancer agents in these models to identify synergistic interactions that could lead to more effective treatment strategies.
Interactive Table: Comparison of 2D and 3D Cell Culture Models for Drug Testing
| Feature | 2D Cell Culture | 3D Cell Culture (Organoids) |
| Cellular Organization | Monolayer | Complex, tissue-like structures |
| Cell-Cell Interactions | Limited | Extensive and more physiologically relevant |
| Cell-Matrix Interactions | On artificial substrate | With a surrounding extracellular matrix |
| Nutrient/Oxygen Gradients | Uniform | Forms gradients, similar to in vivo tumors carislifesciences.com |
| Predictive Power | Low | High nih.gov |
Patient-Derived Xenografts (PDX) and Co-Clinical Models
Patient-derived xenograft (PDX) models, created by implanting fresh tumor tissue from a patient into an immunodeficient mouse, are another powerful tool in preclinical cancer research. These models are known to preserve the histological and genetic characteristics of the original tumor, making them highly valuable for evaluating therapeutic efficacy.
Co-clinical trials involve the parallel treatment of a patient and their corresponding PDX model with the same therapeutic agent. This approach allows for real-time investigation of drug response and resistance in a preclinical model that closely mirrors the patient's own cancer.
In the context of deruxtecan-based therapies, PDX and co-clinical models have already demonstrated their utility. A co-clinical study of trastuzumab deruxtecan in uterine carcinosarcoma showed that the responses observed in the PDX models were comparable to the clinical efficacy seen in patients, suggesting that these models can be predictive of clinical outcomes.
Future research directions involving this compound in PDX and co-clinical models include:
Validating Biomarkers of Response: PDX models can be used to identify and validate biomarkers that predict sensitivity to deruxtecan. By analyzing the genomic and molecular profiles of responsive and non-responsive PDX tumors treated with this compound, researchers can pinpoint potential predictive markers.
Evaluating Novel Drug Combinations: The in vivo setting of PDX models allows for the assessment of how drug combinations affect not only the tumor but also the surrounding stroma and vasculature. This is critical for understanding the full therapeutic potential of combining this compound with other agents.
Modeling Tumor Heterogeneity and Evolution: PDX models can capture the heterogeneity present in a patient's tumor. Studying the effects of this compound on different subclones within a PDX tumor can provide insights into how tumors evolve under therapeutic pressure and develop resistance.
Interactive Table: Key Features of Patient-Derived Xenograft (PDX) Models
| Feature | Description | Reference |
| Tumor Heterogeneity | Preserves the cellular and genetic diversity of the original patient tumor. | |
| Tumor Microenvironment | Maintains some components of the human tumor stroma. | |
| Predictive Value | High correlation between drug response in PDX models and clinical outcomes in patients. | |
| Application | Drug efficacy testing, biomarker discovery, and studies of resistance mechanisms. |
Integrated Multi-Omics Approaches for Mechanistic Insights
The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized cancer research. An integrated multi-omics approach, which combines data from these different platforms, can provide a comprehensive understanding of the molecular mechanisms underlying drug action and resistance.
Multi-omics studies have been employed to elucidate mechanisms of resistance to trastuzumab deruxtecan. carislifesciences.com By analyzing the genomic and transcriptomic profiles of tumors from patients who have developed resistance, researchers have identified potential molecular drivers of this resistance. For example, one study combining next-generation sequencing and immunohistochemistry identified alterations in genes such as ERBB2 and the drug efflux pump ABCC1 as being associated with resistance. carislifesciences.com Another study pointed to CCNE1 amplification as a potential mechanism of primary resistance in gastric cancer.
Future research utilizing integrated multi-omics approaches with this compound will be crucial for:
Comprehensive Mechanistic Understanding: By applying a suite of omics technologies to cells, organoids, or PDX models treated with this compound, researchers can map the intricate molecular pathways that are perturbed by the drug. This can reveal not only the direct targets of the drug but also the downstream signaling cascades and cellular processes that are affected.
Discovery of Novel Biomarkers: Integrated multi-omics analysis can uncover novel biomarkers of sensitivity and resistance. For instance, a specific gene expression signature or a particular metabolic profile might be found to correlate with a strong response to this compound.
Personalized Medicine Strategies: The detailed molecular information gleaned from multi-omics studies can help to stratify patients into different subgroups based on their likely response to deruxtecan-based therapies. This could lead to more personalized treatment approaches, where patients are selected for therapy based on their unique tumor biology.
Interactive Table: Overview of Multi-Omics Approaches in Deruxtecan Research
| Omics Field | Focus of Analysis | Potential Insights |
| Genomics | DNA sequence variations, copy number alterations, and mutations. | Identification of genetic markers of drug sensitivity and resistance (e.g., ERBB2, CCNE1). carislifesciences.com |
| Transcriptomics | Gene expression levels (RNA). | Understanding changes in cellular pathways and gene regulatory networks in response to the drug. |
| Proteomics | Protein expression, modifications, and interactions. | Identifying protein biomarkers and altered signaling pathways. |
| Metabolomics | Small molecule metabolites. | Revealing changes in cellular metabolism that contribute to drug response or resistance. |
Q & A
Q. What are the critical safety considerations when handling Deruxtecan 2-hydroxypropanamide in laboratory settings?
this compound requires stringent safety protocols due to its GHS classification for acute toxicity, skin/eye irritation, and respiratory hazards . Key measures include:
- Using personal protective equipment (PPE): gloves, respirators, and protective eyewear.
- Conducting experiments in ventilated environments to avoid aerosol formation.
- Storing at -20°C under nitrogen protection to maintain stability. Emergency procedures for exposure (e.g., eye rinsing with water for 15+ minutes) and fire safety (using CO₂ extinguishers) are also critical .
Q. How is the chemical stability of this compound characterized under experimental conditions?
Stability assessments should focus on avoiding strong acids/bases and oxidizers, as these may degrade the compound. Storage at -20°C in sealed containers under nitrogen is recommended to prevent decomposition. Physical properties like density (1.48 g/cm³) and molecular weight (1034.05 g/mol) are essential for solubility and formulation studies .
Q. What preliminary efficacy data support this compound in HER2-positive metastatic breast cancer?
In the DESTINY-Breast03 trial, trastuzumab deruxtecan demonstrated a median progression-free survival (PFS) of 28.8 months vs. 6.8 months for trastuzumab emtansine (HR: 0.33), with a 36% reduction in mortality risk (OS HR: 0.64) . These results validate its efficacy in HER2-positive models, emphasizing the need for controlled in vitro assays to replicate clinical dosing regimens.
Advanced Research Questions
Q. How can researchers address contradictions between progression-free survival (PFS) and immature overall survival (OS) data in Deruxtecan trials?
In the TROPION-Lung01 trial, while PFS significantly improved (HR: 0.63), OS data remained immature. Methodological strategies include:
Q. What experimental designs optimize the assessment of this compound in HER2-low breast cancer models?
Preclinical studies should incorporate:
- Patient-derived xenografts (PDXs) with HER2-low expression (IHC 1+ or 2+/ISH-negative) to mirror clinical cohorts .
- Dose-escalation protocols aligned with pharmacokinetic profiles (e.g., 5.4 mg/kg every 3 weeks).
- Combination therapies with immune checkpoint inhibitors (e.g., pembrolizumab) to evaluate synergistic effects, as seen in NSCLC trials .
Q. How can TROP2 expression be validated as a predictive biomarker for Deruxtecan response in NSCLC?
Quantitative continuous scoring (QCS) of TROP2 membrane-normalized ratios has shown predictive potential. Researchers should:
Q. What methodologies resolve discrepancies in survival outcomes across Deruxtecan clinical trials?
For example, in DESTINY-Breast03, OS was not reached in either arm. Approaches include:
- Stratified Cox proportional hazards models to adjust for confounding variables (e.g., prior therapies).
- Sensitivity analyses excluding patients with rapid progression.
- Meta-analyses pooling data from multiple trials to enhance statistical power .
Q. How should researchers design studies to evaluate Deruxtecan’s resistance mechanisms?
- Utilize RNA sequencing to identify upregulated resistance pathways (e.g., ABC transporter genes).
- Conduct in vitro screens with CRISPR libraries to pinpoint genetic modifiers of drug sensitivity.
- Validate findings in longitudinal patient samples to track clonal evolution during treatment .
Methodological Frameworks
Q. What statistical tools are recommended for analyzing time-to-event data in Deruxtecan trials?
Q. How can researchers ensure reproducibility in preclinical Deruxtecan studies?
- Adopt standardized cell viability assays (e.g., CellTiter-Glo®) with triplicate measurements.
- Publish raw data and analysis pipelines in public repositories (e.g., GitHub, Zenodo).
- Cross-validate findings using orthogonal techniques (e.g., flow cytometry for apoptosis vs. Western blot for cleaved caspase-3) .
Data Reporting and Compliance
Q. What are the best practices for reporting adverse events (AEs) in Deruxtecan studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
